Termitomycamide B

ER stress Fatty acid amide Neuroprotection

Termitomycamide B is a specific fatty acid amide (N-[2-(1H-indol-3-yl)-2-oxoethyl]octadeca-9,12-dienamide; C28H40N2O2) isolated from the mushroom Termitomyces titanicus. It belongs to the termitomycamide family of in-class compounds, a group of five structurally related fatty acid amides (A–E) co-isolated from the same source.

Molecular Formula C28H40N2O2
Molecular Weight 436.6 g/mol
Cat. No. B582166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTermitomycamide B
SynonymsTermitomycamide B
Molecular FormulaC28H40N2O2
Molecular Weight436.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)C1=CC2=CC=CC=C2N1
InChIInChI=1S/C28H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(32)29-23-27(31)26-22-24-19-17-18-20-25(24)30-26/h6-7,9-10,17-20,22,30H,2-5,8,11-16,21,23H2,1H3,(H,29,32)/b7-6-,10-9-
InChIKeyKDZGHQVBEWMXHZ-HZJYTTRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥97%A crystalline solid

Termitomycamide B Procurement Guide: Sourcing a Structurally Defined ER Stress Protective Fatty Acid Amide


Termitomycamide B is a specific fatty acid amide (N-[2-(1H-indol-3-yl)-2-oxoethyl]octadeca-9,12-dienamide; C28H40N2O2) isolated from the mushroom Termitomyces titanicus [1]. It belongs to the termitomycamide family of in-class compounds, a group of five structurally related fatty acid amides (A–E) co-isolated from the same source. Its reported bioactivity is the suppression of endoplasmic reticulum (ER) stress-dependent cell death [2]. Key chemical identifiers include CAS No. 1254277-89-8, PubChem CID 97183939, and ChEBI ID 213863 [3].

Why Termitomycamide B Cannot Be Replaced by a Generic Fatty Acid Amide or Other Termitomycamides


In-class substitution of Termitomycamide B with its closest structural analogs is precluded by a binary activity cliff within the termitomycamide series. Of the five co-isolated fatty acid amides (Termitomycamides A–E), only Termitomycamide B (compound 2) and Termitomycamide E (compound 5) demonstrate protective activity against ER stress-dependent cell death, whereas Termitomycamides A, C, and D show no activity in the same standardized assay [1]. This indicates that the specific combination of the indole-3-yl-glyoxylamide head group and the 9Z,12Z-octadecadienamide tail of Termitomycamide B is not universally substitutable by other fatty acid amides, even those co-occurring in the same natural source. Procuring a different, untested termitomycamide or a generic fatty acid amide risks selecting a compound with zero functional activity for ER stress modulation.

Quantitative Evidence Differentiating Termitomycamide B from In-Class Analogs and ER Stress Suppressors


Active vs. Inactive Structural Analogs: A Binary Activity Cliff in the Termitomycamide Series

Termitomycamide B (compound 2) is one of only two termitomycamides (along with Termitomycamide E) that demonstrated protective activity against tunicamycin-induced ER stress-dependent cell death in Neuro2a cells. In contrast, Termitomycamides A, C, and D exhibited no protective activity when tested under identical conditions [1]. The structural basis for this differential activity is attributed to the presence of the indole-3-yl-glyoxylamide moiety in the active compounds, which is absent or modified in the inactive analogs.

ER stress Fatty acid amide Neuroprotection

Protective Dose Against ER Stress-Dependent Cell Death in Neuro2a Cells

Termitomycamide B conferred protection against tunicamycin-induced ER stress in Neuro2a cells at a concentration of 0.1 μg/mL [1]. This is the only reported effective concentration for this compound class in a functional neuroprotection assay, establishing a baseline for in vitro potency. No quantitative EC50 or dose-response curve data are available for any termitomycamide in the published literature.

Dose-response Cell viability Tunicamycin

Physicochemical Profile: Lipophilicity and Hydrogen Bonding Capacity

Termitomycamide B has a calculated LogP of 7.41 [1] to 7.28 [2], indicating high lipophilicity. It possesses 2 hydrogen bond donors and 2 hydrogen bond acceptors, with a topological polar surface area (TPSA) of 61.96 Ų [2]. These values violate Lipinski's rule of five (LogP > 5) due to the long fatty acid chain, distinguishing it from more drug-like small molecules.

LogP Drug-likeness Physicochemical properties

Validated Research Scenarios for Termitomycamide B Based on ER Stress Protective Evidence


ER Stress and Unfolded Protein Response (UPR) Mechanistic Studies

Termitomycamide B can serve as a tool compound to probe the role of ER stress in cellular models. Its demonstrated protective effect against tunicamycin-induced cytotoxicity in Neuro2a cells [1] positions it for use in studies dissecting UPR signaling pathways, such as IRE1α, PERK, and ATF6 activation, where a bioactive fatty acid amide with a defined structure is required.

Natural Product-Derived Neuroprotection Research

Given its activity in a neuronal cell line (Neuro2a) and the established link between ER stress and neurodegenerative diseases, Termitomycamide B is structurally suited for research programs investigating mushroom-derived, non-classical neuroprotective leads. Its binary activity distinction from inactive analogs [1] makes it a specific, rather than a generic, candidate for this application.

Comparative Structure-Activity Relationship (SAR) Studies of Fatty Acid Amides

The termitomycamide series presents a natural SAR set where two of five compounds are active. Termitomycamide B, as an active representative with a defined indole-3-yl-glyoxylamide core, can be used as a reference standard to benchmark the activity of synthetic analogs or newly isolated fatty acid amides, enabling quantitative SAR analysis [1].

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